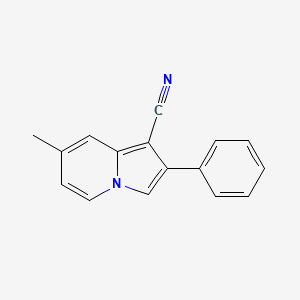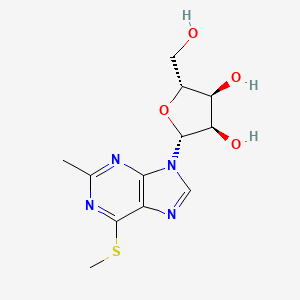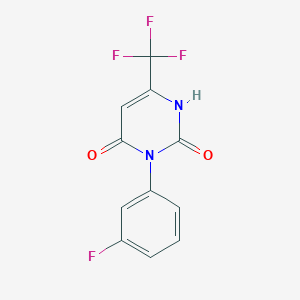
2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile is a heterocyclic compound with a unique structure that includes a pyridazine ring substituted with methyl, phenyl, sulfanylidene, and carbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable carbonyl compounds under acidic or basic conditions.
Introduction of Substituents: The methyl, phenyl, and sulfanylidene groups are introduced through various substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through the reaction of the pyridazine derivative with cyanogen bromide or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Friedel-Crafts catalysts (e.g., aluminum chloride), halogenating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of heterocyclic compounds with biological macromolecules.
Mécanisme D'action
The mechanism by which 2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfanylidene group can interact with thiol groups in proteins, while the carbonitrile group can form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5,6-diphenylpyridazine-4-carbonitrile: Lacks the sulfanylidene group, which may affect its reactivity and biological activity.
5,6-Diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile: Lacks the methyl group, which may influence its steric properties and interactions with other molecules.
Uniqueness
2-Methyl-5,6-diphenyl-3-sulfanylidene-2,3-dihydropyridazine-4-carbonitrile is unique due to the presence of both the sulfanylidene and carbonitrile groups, which confer distinct chemical and biological properties. These groups allow for a wide range of chemical modifications and interactions, making this compound versatile for various applications.
Propriétés
Numéro CAS |
875783-70-3 |
|---|---|
Formule moléculaire |
C18H13N3S |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
2-methyl-5,6-diphenyl-3-sulfanylidenepyridazine-4-carbonitrile |
InChI |
InChI=1S/C18H13N3S/c1-21-18(22)15(12-19)16(13-8-4-2-5-9-13)17(20-21)14-10-6-3-7-11-14/h2-11H,1H3 |
Clé InChI |
PWUZPADPVQXCIA-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(1,2-phenylene)bis(N,N-dimethylbenzo[d]oxazol-6-amine)](/img/structure/B12915994.png)
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)



![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)



